Product packaging for 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine(Cat. No.:CAS No. 501902-13-2)

3-(4-Benzyl-phenyl)-isoxazol-5-ylamine

Cat. No.: B15146048
CAS No.: 501902-13-2
M. Wt: 250.29 g/mol
InChI Key: QBKFUOUYAPZAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine is situated at the intersection of established principles in medicinal chemistry and the ongoing quest for new therapeutic agents. The compound's architecture, featuring a substituted phenyl group at the 3-position and an amine group at the 5-position of the isoxazole (B147169) ring, presents a unique combination of functionalities that has captured the attention of the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B15146048 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine CAS No. 501902-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501902-13-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(4-benzylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C16H14N2O/c17-16-11-15(18-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10,17H2

InChI Key

QBKFUOUYAPZAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Benzyl Phenyl Isoxazol 5 Ylamine and Its Derivatives

Contemporary Approaches to Isoxazole (B147169) Ring System Construction

The synthesis of the isoxazole ring is a well-established field in heterocyclic chemistry, yet it continues to evolve with the development of more efficient, selective, and sustainable methods. rsc.org The two primary and most versatile pathways for constructing the isoxazole core involve the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone, and the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne. researchgate.net

Cycloaddition Reactions and Heterocycle Formation

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene) is a powerful and widely utilized method for synthesizing isoxazoles and isoxazolines, respectively. researchgate.netacs.orgeresearchco.com This approach allows for the direct formation of the heterocyclic ring with a high degree of control over the substitution pattern. Nitrile oxides are typically generated in situ from aldoximes using mild oxidizing agents or from hydroximoyl chlorides via dehydrohalogenation with a base to avoid their dimerization into furoxans. beilstein-journals.orgnih.gov

The regioselectivity of the cycloaddition, which determines whether a 3,5-disubstituted or 3,4-disubstituted isoxazole is formed, is a critical aspect. acs.orgmdpi.com Generally, the reaction of a nitrile oxide with a terminal alkyne regioselectively yields the 3,5-disubstituted isoxazole, which is often governed by both steric and electronic factors. mdpi.com Intramolecular variants of this cycloaddition are also highly effective, capable of constructing complex, fused-ring systems in a single step. mdpi.com The versatility of this reaction has been expanded through solid-phase synthesis, enabling the creation of diverse libraries of isoxazole derivatives by anchoring either the alkyne or the nitrile oxide precursor to a resin support. nih.govnanobioletters.com

Table 1: Overview of Cycloaddition Strategies for Isoxazole Synthesis
StrategyReactantsKey FeaturesTypical ProductReference
Intermolecular CycloadditionNitrile Oxide + Terminal AlkyneHigh regioselectivity for the 3,5-isomer. Widely applicable.3,5-Disubstituted Isoxazole acs.orgnih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC)Molecule containing both nitrile oxide precursor and alkyneForms two rings simultaneously; can create strained or complex systems.Fused Bicyclic Isoxazole mdpi.com
Solid-Phase SynthesisResin-bound Alkyne + Nitrile OxideAllows for parallel synthesis and creation of compound libraries.Diverse 3,5-Disubstituted Isoxazoles nih.gov
Reaction with β-Ketoesters/AmidesNitrile Oxide + 1,3-Dicarbonyl CompoundProvides access to highly functionalized isoxazoles.3,4,5-Trisubstituted Isoxazole beilstein-journals.org

Catalytic and Green Chemistry Innovations in Isoxazole Synthesis

In recent years, significant efforts have been directed toward developing more sustainable and efficient methods for isoxazole synthesis, aligning with the principles of green chemistry. rsc.org This includes the use of novel catalytic systems, eco-friendly solvents, and energy-efficient reaction conditions. nih.gov

Catalysis has played a pivotal role in refining isoxazole synthesis. Copper(I)-catalyzed cycloadditions, a "click chemistry" approach, facilitate the reaction between nitrile oxides and terminal alkynes, often proceeding with high reliability and regioselectivity under mild conditions. eresearchco.comorganic-chemistry.org Other transition metals have also been employed to modulate the reactivity and selectivity of cycloaddition reactions. core.ac.uk Beyond metal catalysis, organocatalysts are emerging as an effective alternative for mediating isoxazole formation. beilstein-journals.org

A major focus of green innovation has been the replacement of hazardous organic solvents. Water has been successfully used as a medium for the synthesis of 3,4,5-trisubstituted isoxazoles, offering an environmentally friendly and cost-effective alternative. beilstein-journals.org Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have also been employed as biorenewable and recyclable media for the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles. core.ac.uk Furthermore, the use of energy sources like ultrasonic irradiation can significantly accelerate reaction rates, reduce reaction times, and improve yields, often under solvent-free conditions. mdpi.com Agro-waste-derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), represent a novel and sustainable approach, promoting reactions under solvent-free conditions and avoiding the need for hazardous reagents. nih.gov

Table 2: Green Chemistry Approaches in Isoxazole Synthesis
InnovationExampleAdvantagesReference
Green SolventsWater or Deep Eutectic Solvents (DES)Environmentally benign, low cost, recyclable. beilstein-journals.orgcore.ac.uk
Alternative Energy SourcesUltrasonic IrradiationShorter reaction times, higher yields, reduced energy consumption. mdpi.com
Sustainable CatalystsAgro-waste (e.g., WEOFPA), HeteropolyacidsRenewable, inexpensive, reusable, avoids toxic metals. nih.govtandfonline.com
Multi-component ReactionsOne-pot synthesis from aldehydes, hydroxylamine, and β-ketoestersHigh atom economy, reduced waste, operational simplicity.

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles Bearing the Amino Group

The synthesis of 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine requires precise regiochemical control to ensure the correct placement of the distinct substituents at positions 3 and 5. The introduction of an amino group, in particular, demands specific strategies to avoid the formation of the isomeric 3-amino-5-aryl product.

Introduction of the Amino Group at Position 5 of the Isoxazole Nucleus

The most direct and common method for synthesizing 5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine. organic-chemistry.orgdoi.org In this reaction, hydroxylamine can potentially react with either the ketone or the nitrile functional group. The regiochemical outcome is highly dependent on the reaction conditions, particularly pH and temperature. organic-chemistry.org

To favor the formation of the 5-aminoisoxazole, the reaction is typically conducted under basic conditions (pH > 8) and at elevated temperatures (e.g., 100 °C). organic-chemistry.org Under these conditions, hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to an oxime intermediate which then undergoes cyclization via attack of the oxime nitrogen onto the nitrile carbon. In contrast, conducting the reaction in a weakly basic or neutral medium (7 < pH < 8) and at lower temperatures (≤45 °C) favors the attack on the nitrile group, leading to the formation of the isomeric 3-aminoisoxazole. organic-chemistry.orgprepchem.com This pH-dependent selectivity provides a reliable handle to direct the synthesis towards the desired 5-amino regioisomer. organic-chemistry.orgnih.gov

Table 3: Regiocontrol in Aminoisoxazole Synthesis from β-Ketonitriles
Desired ProductReaction ConditionsMechanism RationaleReference
5-AminoisoxazolepH > 8, High Temperature (~100 °C)Preferential nucleophilic attack of hydroxylamine on the ketone carbonyl. organic-chemistry.org
3-Aminoisoxazole7 < pH < 8, Lower Temperature (≤45 °C)Preferential nucleophilic attack of hydroxylamine on the nitrile carbon. organic-chemistry.orgprepchem.com

Strategies for Constructing the 4-Benzyl-phenyl Moiety at Position 3

The introduction of the large, non-polar 4-benzyl-phenyl substituent at the C3 position of the isoxazole ring is best achieved by incorporating this moiety into one of the key precursors before the ring-forming cyclization step.

To construct the target molecule, a key intermediate is the β-ketonitrile, 4-(4-benzylphenyl)-2-cyano-1-ethanone (or 3-(4-benzylphenyl)-3-oxopropanenitrile). This precursor already contains the required carbon skeleton for both the C3-substituent and the C4 and C5 atoms of the isoxazole ring. The synthesis of this intermediate begins with the construction of the 4-benzyl-phenyl framework.

A common strategy to form the phenyl-benzyl linkage is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. For instance, 4-bromoacetophenone can be coupled with benzylboronic acid to yield 4'-benzylacetophenone. Alternatively, Friedel-Crafts type reactions can be employed. The resulting 4'-benzylacetophenone is a versatile precursor. It can be converted to the target β-ketonitrile via a Claisen condensation with a reagent like ethyl cyanoacetate (B8463686). This multi-step approach allows for the assembly of the complex side chain prior to the heterocyclic ring formation, ensuring unambiguous placement at the C3 position upon cyclization with hydroxylamine.

A plausible synthetic pathway for the key β-ketonitrile precursor is outlined below:

Suzuki Coupling: Reaction of 4-bromoacetophenone with benzylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form 4'-benzylacetophenone.

Claisen Condensation: Condensation of 4'-benzylacetophenone with ethyl cyanoacetate using a strong base like sodium ethoxide (NaOEt). The subsequent workup and decarboxylation would yield 3-(4-benzylphenyl)-3-oxopropanenitrile.

Cyclization: The synthesized β-ketonitrile is then reacted with hydroxylamine under basic conditions (pH > 8) to regioselectively form the final product, this compound.

This precursor-based strategy provides a robust and reliable route for the synthesis of complex, specifically substituted isoxazoles.

Systematic Derivatization and Scaffold Functionalization of this compound

The molecular architecture of this compound presents a versatile scaffold for chemical modification, offering distinct sites for functionalization. These sites primarily include the reactive primary amine at the C5 position of the isoxazole ring and the two aromatic rings of the 4-benzyl-phenyl substituent. Strategic derivatization at these positions allows for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of its physicochemical properties.

Chemical Transformations at the Isoxazole-5-amine Position

The 5-amino group of the isoxazole ring is a key handle for a variety of chemical transformations characteristic of primary amines. Its nucleophilicity allows for the introduction of a wide range of functional groups, leading to the generation of diverse libraries of derivatives.

Key transformations include:

Acylation and Sulfonylation: The primary amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for introducing a vast array of substituents.

N-Alkylation and N-Arylation: The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones. Arylation can be achieved through methods such as Buchwald-Hartwig amination, coupling the amine with aryl halides.

Condensation Reactions: Reaction with various carbonyl compounds, such as aldehydes and ketones, yields the corresponding imines (Schiff bases), which can serve as intermediates for further functionalization or be reduced to secondary amines.

Reactions with Diazocarbonyl Compounds: In the presence of rhodium catalysts like Rh₂(Oct)₄, 5-aminoisoxazoles can undergo N-H insertion reactions with α-diazocarbonyl compounds to yield α-amino acid derivatives. nih.gov Under thermal conditions, a Wolff rearrangement can occur, leading to N-isoxazole amides. nih.gov

Reactions with Activated Enol Ethers: The amino group can act as a nucleophile, attacking activated enol ethers like diethyl ethoxymethylenemalonate (EMM). This reaction typically proceeds via a condensation-cyclization sequence, potentially leading to fused heterocyclic systems.

The table below summarizes potential derivatizations at the isoxazole-5-amine position.

Reaction TypeReagent/CatalystResulting Functional Group
AcylationAcetyl chloride, PyridineAcetamide
SulfonylationBenzenesulfonyl chloride, TriethylamineBenzenesulfonamide
Reductive AminationBenzaldehyde, NaBH₃CNBenzylamine
N-H InsertionEthyl 2-diazoacetate, Rh₂(Oct)₄α-Amino acid ester
CondensationDiethyl ethoxymethylenemalonateEnamine intermediate

Modifications and Substituent Effects on the 4-Benzyl-phenyl Substituent

The 4-benzyl-phenyl moiety offers two distinct aromatic rings for modification: the phenyl ring directly attached to the isoxazole (Ring A) and the phenyl ring of the benzyl (B1604629) group (Ring B). Standard electrophilic aromatic substitution reactions can be employed to introduce substituents, although regioselectivity will be influenced by the existing groups.

Ring B (benzyl ring): This ring is activated by the methylene (B1212753) bridge and would direct electrophilic substitution to the ortho- and para-positions.

The introduction of different substituents can profoundly alter the molecule's properties:

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (-F, -Cl), trifluoromethyl (-CF₃), or nitro (-NO₂) decrease the electron density of the aromatic ring. acs.org Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups increase it. These electronic modifications can influence the reactivity of the scaffold and its potential interactions with biological targets. For instance, in some heterocyclic systems, the presence of fluorine or trifluoromethyl groups on a phenyl ring has been shown to promote cytotoxic activity. nih.gov

Steric Effects: The size and position of substituents introduce steric bulk, which can influence the molecule's conformation and its ability to fit into specific binding sites. The volume of a substituent can be a critical factor in structure-activity relationships. nih.gov For example, studies on other complex scaffolds have shown that larger substituents at the 4-position of a phenyl ring can enhance biological activity. nih.gov

The following table outlines the potential effects of various substituents on the 4-benzyl-phenyl moiety, based on general principles observed in medicinal chemistry.

SubstituentPositionPotential Electronic EffectPotential Impact on Lipophilicity
-F, -ClRing A or BWeakly deactivating (Inductive EWG)Increase
-OCH₃Ring A or BActivating (Resonance EDG)Minor Increase
-CF₃Ring A or BStrongly deactivating (Inductive EWG)Significant Increase
-NO₂Ring A or BStrongly deactivating (Resonance/Inductive EWG)Minor Increase
-CH₃Ring A or BWeakly activating (Inductive EDG)Increase

Mechanistic Investigations and Molecular Target Identification for 3 4 Benzyl Phenyl Isoxazol 5 Ylamine in Biological Systems

Characterization of Specific Protein and Enzyme Interactions

Investigations into derivatives of the 3-phenyl-isoxazol-5-amine framework reveal a pattern of interaction with enzymes crucial to diverse biological processes, ranging from insect development to neurotransmission in mammals.

In Vitro Enzyme Kinetics and Inhibition Profiles (e.g., Kinases, Monoamine Oxidase, Chitin (B13524) Synthase)

Chitin Synthase: The 3-phenylisoxazol-5-amine scaffold is a key component in a class of potent chitin synthase inhibitors. Specifically, N-benzoyl derivatives, known as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), have been shown to inhibit chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis. The inhibitory activity is highly dependent on the substituent at the para-position of the 3-phenyl ring. The introduction of small alkyl groups or halogens tends to enhance activity, whereas bulky substituents are detrimental. This suggests that the binding pocket around this part of the molecule is hydrophobic and sterically constrained.

Interactive Table: Chitin Synthesis Inhibition by 3-Phenylisoxazole Analogs Below is an interactive table summarizing the 50% inhibitory concentrations (IC₅₀) for various analogs.

Substituent (R) on 3-phenyl ringIC₅₀ (µM)
Hydrogen (H)>100
Fluoro (F)10
Chloro (Cl)3.2
Bromo (Br)5.0
Methyl (Me)10
Ethyl (Et)3.2
n-Propyl (n-Pr)5.0
n-Butyl (n-Bu)5.0
tert-Butyl (t-Bu)>100
Trifluoromethyl (CF₃)>100

Monoamine Oxidase (MAO): The isoxazole (B147169) ring is present in various compounds that have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the degradation of neurotransmitters. For instance, certain 2,1-benzisoxazole derivatives have demonstrated potent and specific inhibition of MAO-B. While these compounds are structurally distinct from 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine, the findings indicate that the isoxazole moiety can be part of a pharmacophore that interacts with the active site of monoamine oxidases.

Kinases: The isoxazole scaffold is integral to the design of numerous kinase inhibitors, a class of drugs pivotal in oncology. Derivatives incorporating a substituted isoxazole ring have been developed as potent inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3). For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were found to have significant inhibitory activity against FLT3. One such compound, 16i , inhibited the proliferation of FLT3-ITD-bearing MV4-11 cells and suppressed FLT3 phosphorylation. This demonstrates the utility of the isoxazole core in accessing the ATP-binding pocket of protein kinases.

Receptor Ligand Binding Assays and Target Occupancy Determination (e.g., Monoamine Transporters, EPAC)

Monoamine Transporters: The 3-(substituted benzyl)-isoxazol-5-yl moiety, which is structurally related to the target compound, has been incorporated into tropane (B1204802) analogs to investigate binding to monoamine transporters. These studies revealed high binding affinity and selectivity for the dopamine (B1211576) transporter (DAT) over the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (5-HTT). For example, 3β-(4-Methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane was identified as a potent and selective DAT ligand with an IC₅₀ value of 5.9 nM at DAT.

Interactive Table: Binding Affinities of an Isoxazole-Tropane Analog

Transporter IC₅₀ (nM) Kᵢ (nM)
DAT 5.9 -
NET - 454

Exchange Proteins Directly Activated by cAMP (EPAC): Research has identified antagonists for Exchange Proteins Directly Activated by cAMP (EPAC), which are important in cellular signaling. A class of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide derivatives has been developed as potent EPAC antagonists. Structure-activity relationship studies showed that substitutions on the phenyl ring significantly influenced inhibitory activity, with some analogs displaying low micromolar potency against EPAC2. This highlights the potential for isoxazole-containing structures to interact with nucleotide-binding sites.

Biophysical Techniques for Direct Interaction Measurement

There is no specific information available in the searched literature detailing the use of biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to measure the direct binding of this compound or its immediate analogs to protein targets.

Decoding Molecular Mechanisms of Action at Subcellular and Cellular Levels

The molecular interactions of isoxazole derivatives translate into distinct effects on cellular signaling and observable phenotypes.

Pathway Analysis and Signaling Cascade Modulation

The engagement of molecular targets by isoxazole-containing compounds leads to the modulation of downstream signaling pathways.

Kinase Inhibition: In the context of cancer, isoxazole-based kinase inhibitors function by blocking aberrant signaling cascades. For instance, the inhibition of the FLT3 receptor tyrosine kinase by isoxazole-urea derivatives directly prevents its autophosphorylation. This act interrupts the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, that drive cancer cell proliferation and survival.

Wnt/β-catenin Pathway: In other studies, a derivative, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, was identified as a potential inhibitor of the Wnt/β-catenin signaling pathway. This pathway is critical in embryonic development and its dysregulation is linked to various cancers. Inhibition of this pathway can disrupt the protein-protein interaction between β-catenin and its coactivator BCL9, suppressing the transcription of target genes.

Cellular Phenotype Correlation with Molecular Target Engagement

The modulation of signaling pathways by these compounds results in specific and measurable cellular outcomes.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis: The blockade of FLT3 signaling by isoxazole inhibitors in acute myeloid leukemia (AML) cells leads to a clear cellular phenotype: a concentration-dependent inhibition of cell growth and the induction of apoptosis (programmed cell death). This anti-proliferative effect has been confirmed in xenograft models, where administration of a potent isoxazole-based FLT3 inhibitor resulted in complete tumor regression.

Antineoplastic Activity: Novel derivatives of 3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone have demonstrated antineoplastic activity against various human lymphoma and leukemia cell lines. The most active compounds in these studies exhibited IC₅₀ values in the range of 16-30 µM, correlating molecular structure with the phenotype of cancer cell growth inhibition.

Inhibition of Insect Development: For chitin synthase inhibitors, the molecular target engagement (i.e., inhibition of the enzyme) directly correlates with the inability of insect larvae to properly form new cuticle during molting. This results in arrested development and mortality, a clear and agriculturally relevant phenotype.

Computational Chemistry and in Silico Approaches in 3 4 Benzyl Phenyl Isoxazol 5 Ylamine Research

Advanced Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to determining the electronic structure, geometry, and reactivity of a molecule. These calculations, often employing Density Functional Theory (DFT), would be essential for characterizing 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine. However, no specific studies reporting these calculations for this compound were found.

Molecular Orbital Theory (HOMO/LUMO) and Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

A thorough search did not yield any published data on the HOMO-LUMO energies or related reactivity descriptors (such as electronegativity, chemical hardness, and global electrophilicity index) specifically for this compound.

Charge Distribution and Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, including hydrogen bonding.

No studies containing MEP analysis or detailed charge distribution data for this compound could be located.

Molecular Docking and Dynamics Simulations for Protein-Ligand Complexes

Molecular docking and dynamics simulations are powerful techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. These methods are central to modern drug discovery.

Prediction of Binding Modes and Interaction Fingerprints

Molecular docking simulations would predict the preferred orientation of this compound within a protein's binding site and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This information is often summarized in an "interaction fingerprint."

There are no published docking studies featuring this compound, and therefore no data on its predicted binding modes or interaction fingerprints with any specific protein targets are available.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized molecules. While QSAR studies have been conducted on various classes of isoxazole (B147169) derivatives, no models specifically developed for or including this compound were found. nih.govnih.gov Therefore, there are no predictive activity data for this compound based on published QSAR models.

Predictive Modeling for Biological Interactions and Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is fundamental in predicting the efficacy of new derivatives of this compound and guiding their structural modifications to improve therapeutic outcomes.

QSAR models are developed by analyzing a series of compounds with known activities to identify the physicochemical properties, or descriptors, that are critical for their biological function. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. This significantly reduces the time and resources required for drug development.

For isoxazole-containing compounds, which are known for a wide range of biological activities including anticancer and antimicrobial effects, predictive modeling can help in identifying the key structural features that determine their potency and selectivity. For instance, a QSAR study on a series of benzothiazine derivatives with antifungal properties revealed that steric properties and the presence of bulky substituents at specific positions of the phenyl ring were crucial for their activity. eijppr.com Similarly, for this compound, computational models can be employed to predict how modifications to the benzyl (B1604629) and phenyl rings, or the isoxazole core, would affect its interaction with a specific biological target.

The process of optimization involves an iterative cycle of designing new derivatives based on the insights gained from predictive models, followed by their synthesis and biological evaluation. The new data is then used to refine the models, leading to a more accurate understanding of the structure-activity relationship. This data-driven approach accelerates the discovery of lead compounds with improved pharmacological profiles.

Table 1: Hypothetical Predictive Modeling Data for this compound Derivatives

Derivative Modification Predicted IC50 (µM) Key Descriptor Influencing Activity
Parent Compound This compound 5.2 Lipophilicity
Derivative A Addition of a hydroxyl group to the benzyl ring 3.8 Hydrogen Bond Donor Capacity
Derivative B Replacement of the benzyl group with a smaller alkyl chain 8.1 Steric Hindrance
Derivative C Introduction of an electron-withdrawing group on the phenyl ring 2.5 Electronic Effects

Descriptor Selection, Statistical Validation, and Model Interpretation

The reliability of a QSAR model is heavily dependent on the careful selection of molecular descriptors, rigorous statistical validation, and accurate interpretation of the results.

Descriptor Selection: Molecular descriptors are numerical values that characterize the properties of a molecule. They can be broadly categorized into:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D structure (e.g., connectivity indices, polar surface area).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Obtained from quantum mechanical calculations, providing insights into the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment). jksus.org

The selection of appropriate descriptors is a critical step, as they must be relevant to the biological activity being studied. For instance, in a QSAR study of CCR5 antagonists, descriptors related to hydrophobicity, electronic properties, and steric parameters were found to be important for binding affinity. nih.gov

Statistical Validation: To ensure that a QSAR model is robust and has predictive power, it must undergo thorough statistical validation. Common validation techniques include:

Internal validation: Methods like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in its development. A high predicted R² value (pred_r²) for the external set indicates a reliable model. eijppr.com

A statistically significant QSAR model will have a high correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a low standard error of estimation.

Model Interpretation: The interpretation of a QSAR model provides valuable insights into the structural requirements for a compound's biological activity. By examining the contribution of each descriptor to the model, researchers can understand which molecular properties are positively or negatively correlated with the desired activity.

For example, if a QSAR model for a series of this compound derivatives indicates that increased lipophilicity is positively correlated with activity, this suggests that adding lipophilic substituents to the molecule could enhance its potency. Conversely, if a negative correlation with a steric descriptor is observed, it would imply that bulky substituents are detrimental to the activity. This information guides the rational design of new, more effective compounds.

Table 2: Common Descriptors and Validation Parameters in QSAR Studies

Descriptor Type Example Descriptors Statistical Validation Parameter Acceptable Value
Electronic Dipole moment, HOMO/LUMO energies Correlation coefficient (R²) > 0.6
Steric Molar refractivity, van der Waals volume Cross-validated correlation coefficient (q²) > 0.5
Hydrophobic LogP, Polar Surface Area Predicted R² (pred_r²) > 0.5
Topological Connectivity indices, Wiener index F-test value High value indicates statistical significance

Future Directions and Emerging Research Avenues for 3 4 Benzyl Phenyl Isoxazol 5 Ylamine and Isoxazole Chemistry

Innovative Design Strategies for Novel Chemical Probes and Modulators

The development of novel isoxazole (B147169) derivatives is increasingly focused on creating highly specific chemical probes and modulators to investigate biological pathways and validate new drug targets. researchgate.netnih.gov A key strategy involves the rational design and synthesis of compounds with high affinity and selectivity for specific biological targets, such as enzymes and receptors. nih.govdrugbank.com

Recent research has demonstrated the versatility of the isoxazole scaffold in targeting a wide range of proteins. For example, novel isoxazole-containing pyrazole (B372694) oxime derivatives have been synthesized and shown to possess significant insecticidal and acaricidal activities. mdpi.comnih.gov In the realm of human health, isoxazole derivatives have been designed as potent inhibitors for various targets, including:

Heat Shock Protein 90 (Hsp90): Novel isoxazole compounds have been designed and validated as Hsp90 inhibitors, which are crucial for cancer therapy due to their role in the stability and function of numerous oncoproteins. nih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): New series of isoxazole derivatives have been synthesized that target EGFR-TK, showing potent in vitro antitumor activity against several cancer cell lines. drugbank.com

Bromodomain-containing protein 4 (BRD4): Derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been developed as potent BRD4 inhibitors, demonstrating significant anti-proliferative activity in breast cancer cells. frontiersin.org

Monoamine Transporters: Tropane (B1204802) analogues featuring a 3'-(substituted benzyl)isoxazol-5-yl moiety have been evaluated for their binding affinities at dopamine (B1211576) (DAT), serotonin (B10506) (5-HTT), and norepinephrine (B1679862) (NET) transporters, showing high affinity and selectivity for DAT. nih.gov

These examples underscore a forward-looking strategy that combines structural biology, computational modeling, and synthetic chemistry to create sophisticated molecular tools. The design of probes for applications like photoaffinity labeling further exemplifies the innovative approaches being used to elucidate drug-target interactions at a molecular level. researchgate.net

Exploration of Multi-Targeted and Polypharmacological Approaches

The traditional "one molecule, one target" paradigm in drug discovery is progressively being supplemented by polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. rsc.orgwiley.com This approach is particularly promising for treating complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. rsc.orgresearchgate.net The isoxazole scaffold is well-suited for the development of such multi-targeted ligands. nih.govrsc.org

An emerging trend in isoxazole-based drug discovery is the deliberate design of compounds with a defined multi-target profile to achieve synergistic therapeutic effects and potentially overcome drug resistance. rsc.org Research has highlighted the potential for isoxazole derivatives to be developed as multi-targeted therapies. researchgate.net

A notable example is an isoxazole derivative, compound 25a from a synthesized series, which demonstrated potent inhibitory activity not only against its primary target, EGFR-TK, but also against several other key proteins involved in cancer progression, including VEGFR-2, CK2alpha, and topoisomerase IIβ. drugbank.com This compound was also found to have an acceptable inhibitory effect on tubulin polymerization, showcasing a broad anti-cancer profile. drugbank.com Such multi-targeted actions can lead to enhanced antitumor efficacy by simultaneously blocking parallel signaling pathways or compensatory mechanisms that cancer cells use to evade therapy. drugbank.com The continued exploration of polypharmacology represents a significant avenue for the future development of isoxazole-based therapeutics. rsc.org

Compound IDPrimary TargetAdditional Targets IdentifiedTherapeutic Area
25a EGFR-TKVEGFR-2, CK2alpha, Topoisomerase IIβ, TubulinCancer
DDT26 BRD4PARP1Cancer

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new isoxazole-based compounds. ijettjournal.orgmednexus.org These computational tools can analyze vast and complex datasets, accelerating the design-make-test-analyze cycle and making the search for novel drug candidates more efficient and cost-effective. nih.gov

ML algorithms, particularly deep learning (DL) and artificial neural networks (ANNs), are being extensively applied across the drug discovery pipeline. nih.gov For a chemical class like isoxazoles, these technologies can be leveraged in several key areas:

Predictive Modeling: AI models can predict the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of novel isoxazole derivatives from their molecular structure alone. nih.govmdpi.com Techniques like graph neural networks are used to predict molecular properties, helping to prioritize compounds with a higher probability of success. mdpi.comastrazeneca.com

Virtual Screening and Hit Identification: Machine learning can drastically reduce the need for expensive high-throughput screening by building models that can screen vast virtual libraries of potential isoxazole compounds to identify those most likely to bind to a specific biological target. mednexus.orgmdpi.com

De Novo Drug Design: Generative AI models can design entirely new isoxazole-based molecules optimized for specific properties, such as high target affinity and low predicted toxicity. mednexus.org These models learn the underlying patterns from known active compounds to generate novel structures.

Structure-Activity Relationship (SAR) Analysis: AI can elucidate complex SARs, helping medicinal chemists understand how modifications to the isoxazole scaffold affect biological activity and guiding the optimization of lead compounds. nih.gov

By combining traditional chemistry with AI and ML, researchers can explore a more diverse and promising range of isoxazole derivatives, better predicting their function and suitability as potential medicines. astrazeneca.com

Sustainable and Environmentally Benign Synthetic Methodologies for Isoxazole Derivatives

In line with the global push for green chemistry, a significant future direction for isoxazole chemistry is the development of sustainable and environmentally friendly synthetic methods. rsc.org Traditional synthesis protocols often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents and catalysts. mdpi.compreprints.org Modern research is focused on creating cleaner, more efficient, and atom-economical routes to isoxazole derivatives. nih.gov

Several innovative green synthetic strategies have emerged and are being refined:

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis has become a powerful tool for preparing isoxazoles. mdpi.comnih.gov This technique significantly accelerates reaction rates, increases yields, and reduces energy consumption by improving mass transfer. preprints.orgnih.gov It often allows reactions to proceed under milder conditions and can minimize the formation of byproducts. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique that enhances reaction rates, leading to higher selectivity and improved yields compared to conventional heating methods. nih.gov

Use of Green Solvents and Catalysts: A major focus is replacing toxic organic solvents with environmentally benign alternatives like water or conducting reactions under solvent-free conditions. semnan.ac.irnih.gov The use of natural energy sources like sunlight and catalysts derived from agro-waste, such as water extract of orange fruit peel ash (WEOFPA), exemplifies this trend. semnan.ac.irnih.gov

These methodologies not only reduce the environmental footprint of chemical synthesis but also often provide significant advantages in terms of efficiency, cost, and simplicity. preprints.orgsemnan.ac.ir

Green Synthesis TechniqueKey AdvantagesExample Application in Isoxazole Synthesis
Ultrasonic Irradiation Reduced reaction times, increased yields, lower energy consumption, use of milder conditions. mdpi.comnih.govOne-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. nih.gov
Natural Sunlight Uses a clean, cheap, and abundant energy source; avoids organic solvents and catalysts. semnan.ac.irThree-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water. semnan.ac.ir
Agro-Waste Catalysis Utilizes renewable resources, enables solvent-free conditions. nih.govSynthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using WEOFPA. nih.gov
Microwave Irradiation Enhanced reaction rates, high selectivity, improved product yields. nih.govDevelopment of novel isoxazole scaffolds via chalcones. nih.gov

Q & A

Q. Q1. What are the common synthetic routes for 3-(4-Benzyl-phenyl)-isoxazol-5-ylamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-ketonitriles with hydroxylamine derivatives. For example, the reaction of 4-benzylphenyl-substituted β-ketonitriles with hydroxylamine hydrochloride in ethanol under reflux yields the isoxazole core . Optimization includes adjusting pH (neutral to slightly acidic), temperature (70–90°C), and solvent polarity (ethanol/water mixtures) to improve yields. Characterization via 1H/13C NMR (δ 6.8–7.5 ppm for aromatic protons) and IR (N-H stretch ~3300 cm⁻¹) is standard .

Advanced Structural Analysis

Q. Q2. How can crystallographic tools like SHELX and ORTEP resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the isoxazole ring’s N-O bond length (~1.36 Å) and C-N-C angles (~110°) can be validated against DFT calculations. ORTEP-III visualizes thermal ellipsoids to assess positional disorder, critical for confirming substituent orientation (e.g., benzyl group torsion angles) . Advanced users should refine high-resolution data (<1.0 Å) to resolve potential twinning or pseudosymmetry .

Biological Activity and Mechanism

Q. Q3. What methodologies are used to evaluate the antimicrobial activity of this compound, and how are conflicting MIC data interpreted?

Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs). For example, MIC values against S. aureus (2–19 µg/mL) may vary due to strain-specific efflux pumps or membrane permeability . Conflicting data require cross-validation via time-kill assays or synergy studies with standard antibiotics. Structural analogs (e.g., halogenated derivatives) often show enhanced activity due to improved lipophilicity .

Data Contradictions in Physicochemical Properties

Q. Q4. How can researchers reconcile discrepancies in solubility or stability data reported for this compound?

Discrepancies arise from solvent polarity (e.g., DMSO vs. water) or pH effects. Stability studies via HPLC-UV (λ ~254 nm) under accelerated degradation conditions (40°C/75% RH) identify hydrolysis-prone sites (e.g., isoxazole ring opening at acidic pH). Solubility parameters (logP ~2.5) predicted via computational tools (e.g., ChemAxon) should be validated experimentally using shake-flask methods .

Advanced Applications in Material Science

Q. Q5. What strategies are employed to incorporate this compound into coordination polymers or metal-organic frameworks (MOFs)?

The amine group acts as a ligand for transition metals (e.g., Cu(II), Zn(II)). Solvothermal synthesis in DMF/ethanol at 80–120°C yields MOFs with pore sizes tuned by varying the benzyl substituent. Powder XRD and BET surface area analysis confirm structural integrity (~500 m²/g surface area). Challenges include avoiding ligand decomposition during activation .

Analytical Method Development

Q. Q6. How can LC-MS/MS methods be optimized for quantifying trace impurities in synthesized batches?

Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI+) in MRM mode targets [M+H]+ ions (m/z ~265.1). Validate limits of detection (LOD < 0.1 µg/mL) and quantify common by-products (e.g., uncyclized intermediates at m/z ~220) .

Computational Modeling

Q. Q7. What DFT parameters are critical for predicting the electronic properties of this compound?

B3LYP/6-311+G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (~4.5 eV), correlating with UV-vis spectra (λmax ~290 nm). Molecular electrostatic potential (MEP) maps highlight nucleophilic sites (amine group) for reactivity predictions. MD simulations (AMBER force field) assess solvation effects in aqueous media .

Regulatory and Safety Considerations

Q. Q8. How does the EU Combined Nomenclature (CN) code 3824 99 85 impact laboratory handling and disposal?

This code classifies the compound as a "solution in toluene," requiring adherence to flammability (Toluene: Flash point ~4°C) and toxicity protocols. Waste disposal must follow halogenated solvent guidelines (e.g., incineration with scrubbing). Researchers should consult Safety Data Sheets (SDS) for PPE requirements (glove compatibility: nitrile > latex) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.